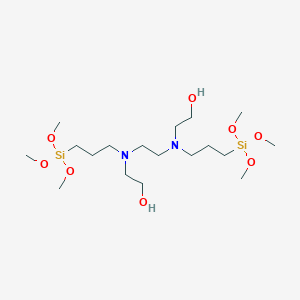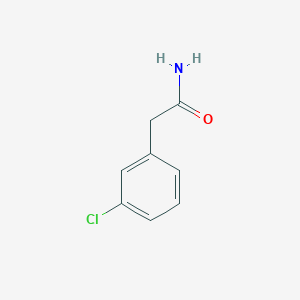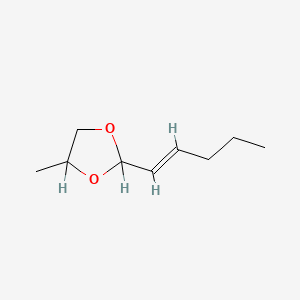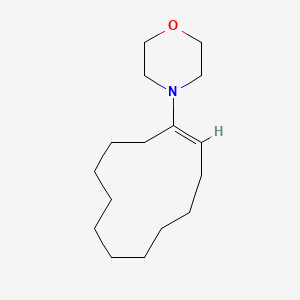
Sel de tétrathiafulvalène-7,7,8,8-tétracyanoquinodiméthane
Vue d'ensemble
Description
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is a useful research compound. Its molecular formula is C18H8N4S4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du sel de tétrathiafulvalène-7,7,8,8-tétracyanoquinodiméthane
Cellules solaires organiques : Le composé peut être utilisé pour fonctionnaliser le graphène déposé par CVD (Chemical Vapor Deposition), formant un nanocomposite dopé de type p. Ce nanocomposite est un candidat potentiel pour une utilisation comme anode conductrice dans les cellules solaires organiques (OSC), améliorant leurs performances et leur efficacité .
Capteurs électrochimiques : Le this compound peut être combiné avec l'oxyde de graphène pour développer des capteurs électrochimiques. Ces capteurs sont capables de détecter le glutathion réduit (GSH), qui est important dans diverses applications biochimiques .
Batteries haute performance : Le composé peut être lié au chlorure de lithium (LiCl) pour former une couche sur l'oxyde de lithium (Li2O2), qui est utilisée dans la fabrication de batteries Li-O2 haute performance. Cette application est cruciale pour faire progresser les technologies de stockage d'énergie .
Applications électrochimiques : Les nanodots de carbone biosourcés peuvent être modifiés en surface avec ce composé, ce qui pourrait améliorer leur utilisation dans diverses applications électrochimiques .
Catalyse hétérogène : Les matériaux de complexe de transfert de charge dérivés de ce composé peuvent être appliqués en catalyse hétérogène, ce qui est essentiel pour les réactions chimiques utilisées dans les procédés industriels .
Détection de gaz : Les dérivés de ce composé peuvent être utilisés dans des applications de détection de gaz, qui sont essentielles pour la surveillance environnementale et la sécurité industrielle .
Élimination des ions de métaux lourds : Le composé a des applications potentielles dans l'élimination des ions de métaux lourds de l'eau, contribuant ainsi aux technologies de purification de l'eau .
Détection d'humidité : Les matériaux développés à partir de ce composé peuvent être utilisés dans la détection d'humidité, ce qui est important pour divers systèmes de contrôle et de surveillance du climat .
Chacune de ces applications démontre la polyvalence et le potentiel du this compound dans la recherche scientifique et les applications industrielles.
MilliporeSigma - 7,7,8,8-Tetracyanoquinodimethane MilliporeSigma - Tetrathiafulvalene Chemistry Europe - Tetrathiafulvalene–7,7,8,8‐Tetracyanoquinodimethane
Mécanisme D'action
Target of Action
Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex . The primary targets of this compound are electron donor and acceptor systems . It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients .
Mode of Action
The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property . This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule .
Biochemical Pathways
The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions . The compound has been reported to have excellent intramolecular CT capability and multi-redox activity . Its absorption spectra are in the visible light range leading to good light responding properties .
Pharmacokinetics
It is known that the compound is solid in form and has a melting point of approximately 230 °c .
Result of Action
The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions . The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions .
Action Environment
The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles . Furthermore, the compound’s electromagnetic response behavior has been systematically investigated , suggesting that its action can be influenced by electromagnetic fields.
Analyse Biochimique
Biochemical Properties
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex plays a crucial role in biochemical reactions due to its ability to facilitate electron transfer. This complex interacts with various enzymes and proteins, acting as a catalyst in redox reactions. For instance, it has been shown to catalyze the reduction of ferricyanide ions by thiosulfate ions . The nature of these interactions involves the transfer of electrons from tetrathiafulvalene to 7,7,8,8-tetracyanoquinodimethane, which then participates in the redox reaction.
Cellular Effects
The effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex on cellular processes are profound. This complex influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression . Additionally, the complex affects cellular metabolism by altering the redox state of cells, which can impact energy production and metabolic flux.
Molecular Mechanism
At the molecular level, tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex exerts its effects through charge transfer interactions. The complex forms a donor-acceptor system where tetrathiafulvalene donates electrons to 7,7,8,8-tetracyanoquinodimethane . This electron transfer can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. The complex also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex change over time. The stability of the complex under catalytic conditions is noteworthy, as it can be recovered and reused without loss of performance for multiple cycles . The complex may degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that the complex can have sustained effects on cellular function, particularly in redox reactions .
Dosage Effects in Animal Models
The effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex vary with different dosages in animal models. At low doses, the complex can enhance cellular redox reactions and improve metabolic efficiency . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the benefits of the complex are maximized at optimal dosages, while adverse effects occur at higher concentrations .
Metabolic Pathways
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate electron transfer processes . The complex can alter metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the complex, affecting its biochemical activity. The complex can be localized to specific cellular compartments, where it exerts its effects on redox reactions and other biochemical processes .
Subcellular Localization
The subcellular localization of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is critical for its function. It is often found in organelles involved in redox reactions, such as mitochondria and peroxisomes . The complex may be directed to these compartments through specific targeting signals or post-translational modifications. Its localization can enhance its activity and ensure efficient participation in biochemical processes .
Propriétés
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMVDHMELKBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431724 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40210-84-2 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)






